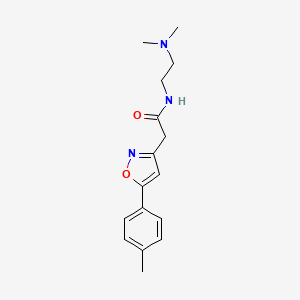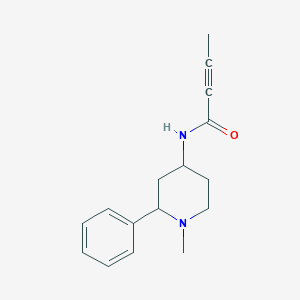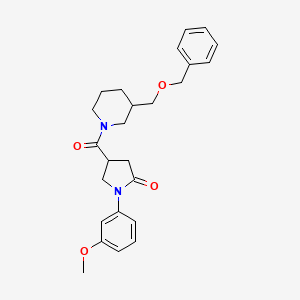![molecular formula C18H25NO5S B2722733 3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902894-89-6](/img/structure/B2722733.png)
3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of the benzo[b][1,4]dioxin ring and the methylsulfonylphenyl group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the amide bond, the benzo[b][1,4]dioxin ring, and the methylsulfonylphenyl group. These groups could influence the compound’s shape, reactivity, and physical properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amide bond, the benzo[b][1,4]dioxin ring, and the methylsulfonylphenyl group. For example, the amide bond might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the amide bond could influence its solubility, while the benzo[b][1,4]dioxin ring could influence its stability .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide showcase the compound's structural and functional versatility. One study detailed the efficient synthesis of a compound with similar structural features, focusing on the reaction mechanisms and crystal structure analysis, highlighting the compound's potential in various scientific applications due to its unique chemical properties (Saeed, Mumtaz, & Flörke, 2010).
Enzyme Inhibition for Therapeutic Applications
Research has explored the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, which are structurally related to the compound . These studies aim to investigate therapeutic applications, particularly in inhibiting enzymes like α-glucosidase and acetylcholinesterase. Such compounds have shown substantial inhibitory activity, suggesting potential in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Anticonvulsant and Antimicrobial Properties
Derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant and antimicrobial properties. Some compounds demonstrated significant protection against convulsions and exhibited promising antibacterial and antifungal activities, underscoring the potential of these chemical frameworks in developing new therapeutic agents (Farag et al., 2012).
Insecticide Development
A novel insecticide, flubendiamide, with a unique chemical structure that includes a sulfonylalkyl group, shows extremely strong insecticidal activity, especially against lepidopterous pests. This research underscores the compound's utility in agricultural sciences, offering a new tool for pest management and highlighting the broader applicability of such chemical structures in developing novel insecticides (Tohnishi et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-25(21,22)15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)24-11-10-23-16/h2-3,6-7,14,16-17H,4-5,8-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBKCZQIKDILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722658.png)


![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
![1-Prop-2-enoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide](/img/structure/B2722664.png)


![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)

![Ethyl 2-[(3,4-difluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2722670.png)


![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)